Flosatidil

Description

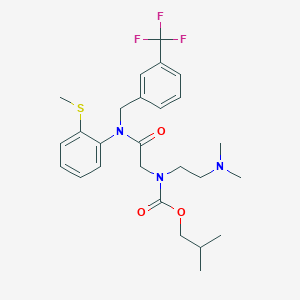

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl N-[2-(dimethylamino)ethyl]-N-[2-[2-methylsulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]anilino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34F3N3O3S/c1-19(2)18-35-25(34)31(14-13-30(3)4)17-24(33)32(22-11-6-7-12-23(22)36-5)16-20-9-8-10-21(15-20)26(27,28)29/h6-12,15,19H,13-14,16-18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOGWNMYQLVUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N(CCN(C)C)CC(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C2=CC=CC=C2SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869571 | |

| Record name | 2-Methylpropyl [2-(dimethylamino)ethyl][2-([2-(methylsulfanyl)phenyl]{[3-(trifluoromethyl)phenyl]methyl}amino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113593-34-3 | |

| Record name | Flosatidil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113593343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLOSATIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19S89CMO38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flosatidil's Mechanism of Action on L-type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flosatidil, also known as SL 85-1016, is identified as a calcium channel antagonist with antianginal and antihypertensive properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its interaction with L-type calcium channels (LTCCs). Due to the limited publicly available data specific to this compound, this document also incorporates general principles of LTCC pharmacology and references data from a structurally related compound, Flocalin, to provide a broader context. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound and its potential therapeutic applications.

Introduction to L-type Calcium Channels

Voltage-gated L-type calcium channels are critical mediators of calcium influx into excitable cells, playing a pivotal role in a myriad of physiological processes including cardiovascular function, smooth muscle contraction, and neuronal activity. These channels, particularly the CaV1.2 isoform, are primary therapeutic targets for the management of cardiovascular diseases such as hypertension and angina. LTCCs are complex transmembrane proteins composed of several subunits, with the α1 subunit forming the ion-conducting pore and containing the binding sites for various pharmacological agents. The activity of LTCCs is modulated by the membrane potential, with depolarization leading to channel opening and subsequent calcium influx.

This compound's Core Mechanism of Action on L-type Calcium Channels

This compound is classified as a calcium channel antagonist.[1] While specific details regarding its binding site and the full extent of its effects on channel kinetics are not extensively documented in publicly available literature, its therapeutic effects as an antianginal and antihypertensive agent strongly suggest an inhibitory action on L-type calcium channels in cardiovascular tissues.

The general mechanism for such antagonists involves binding to the α1 subunit of the L-type calcium channel. This binding allosterically modulates the channel's function, leading to a reduction in the influx of calcium ions during depolarization. The consequence of this reduced calcium entry in vascular smooth muscle cells is vasodilation, leading to a decrease in blood pressure. In cardiac muscle, this can lead to a reduction in contractility and heart rate.

Insights from the Related Compound Flocalin

Flocalin, a fluorine-containing analog of pinacidil, has been studied in more detail and is reported to be a partial inhibitor of L-type calcium channels. It is important to note that the precise relationship between this compound and Flocalin is not definitively established in the available literature. However, the findings on Flocalin may offer potential insights into the possible mechanism of action of this compound.

Studies on Flocalin have demonstrated that it can suppress L-type Ca2+ currents. In bladder detrusor smooth muscle, the myorelaxant effects of Flocalin are attributed to this partial blockade of L-type Ca2+ channel-mediated Ca2+ influx.[2]

Quantitative Data

| Parameter | Value | Cell Type | Source |

| Flocalin | |||

| L-type Ca2+ Current Suppression | 20% at 40 µM | Isolated detrusor smooth muscle cells | [2] |

Experimental Protocols

The following section details a generalized experimental protocol for characterizing the effects of a compound like this compound on L-type calcium channels using the whole-cell patch-clamp technique. This protocol is based on standard methodologies in the field, as specific protocols used for this compound were not found.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on L-type calcium channel currents in a suitable cell line (e.g., HEK293 cells stably expressing the human CaV1.2 channel).

Materials:

-

Cell Culture: HEK293 cells stably expressing the human CaV1.2 α1, β2, and α2δ subunits.

-

External Solution (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl, 1 MgCl2, adjusted to pH 7.4 with CsOH. Barium (Ba²⁺) is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.

-

Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.2 with CsOH. Cesium (Cs⁺) is used to block potassium channels.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the external solution.

Procedure:

-

Cell Preparation: Culture cells on glass coverslips. On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Voltage Clamp: Hold the cell at a holding potential of -80 mV to ensure channels are in a rested state.

-

Current Elicitation: Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds).

-

Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Data Acquisition: Record the current traces before, during, and after drug application to determine the extent of inhibition.

-

Data Analysis: Analyze the current amplitude, and voltage-dependence of activation and inactivation. Calculate the percentage of inhibition and, if a range of concentrations is tested, determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways

The direct signaling pathway for this compound's action on L-type calcium channels involves its binding to the channel protein, leading to inhibition of calcium influx. This reduction in intracellular calcium concentration is the primary signal that leads to the downstream physiological effects.

Conclusion and Future Directions

This compound is a calcium channel antagonist with potential therapeutic value in cardiovascular diseases. While its precise mechanism of action on L-type calcium channels is not yet fully elucidated in the public domain, it is presumed to follow the general mechanism of other LTCC blockers. The limited available data, supplemented by information on the related compound Flocalin, suggests a direct inhibitory effect.

For a more complete understanding of this compound's pharmacological profile, further research is warranted. Key areas for future investigation include:

-

Binding Site Characterization: Identifying the specific binding site of this compound on the L-type calcium channel α1 subunit.

-

Detailed Electrophysiological Studies: Comprehensive analysis of this compound's effects on channel gating, including voltage-dependence of activation and inactivation, and use-dependency.

-

Subtype Selectivity: Determining the selectivity profile of this compound for different L-type calcium channel isoforms (e.g., CaV1.2 vs. CaV1.3).

-

In Vivo Studies: Correlating the in vitro mechanistic data with in vivo hemodynamic effects.

A thorough investigation of these aspects will provide a more complete picture of this compound's mechanism of action and aid in the development and optimization of its therapeutic applications.

References

Flosatidil: A Technical Guide to its Synthesis, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flosatidil is a synthetic compound that has been investigated for its activity as a voltage-gated calcium channel (VGCC) blocker. This technical guide provides an in-depth overview of the plausible synthesis pathway of this compound, its chemical and physical properties, and its mechanism of action. Due to the limited availability of a publicly detailed synthesis protocol, this guide outlines a scientifically grounded, proposed synthetic route based on established organic chemistry principles. Furthermore, it presents a summary of its known chemical properties and a detailed look into its interaction with voltage-gated calcium channels, a key aspect of its pharmacological profile. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Properties

This compound is a complex organic molecule with several functional groups that contribute to its chemical behavior and biological activity. A summary of its key chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₄F₃N₃O₃S | [1] |

| Molecular Weight | 525.63 g/mol | [1] |

| IUPAC Name | Isobutyl (2-(dimethylamino)ethyl)(((2-(methylthio)phenyl)(3-(trifluoromethyl)benzyl)carbamoyl)methyl)carbamate | [1] |

| CAS Number | 113593-34-3 | [1] |

| SMILES | CC(C)COC(=O)N(CCN(C)C)CC(=O)N(Cc1cccc(c1)C(F)(F)F)c2ccccc2SC | [1] |

| InChI Key | MJOGWNMYQLVUOU-UHFFFAOYSA-N |

Proposed Synthesis Pathway

A detailed, step-by-step synthesis of this compound has not been widely published in peer-reviewed literature. However, based on the molecular structure, a plausible retro-synthetic analysis suggests a convergent synthesis strategy. This approach involves the synthesis of key fragments followed by their assembly. The proposed pathway is outlined below.

Disclaimer: The following synthesis pathway is a scientifically educated proposition based on general organic synthesis principles and is not a validated, published experimental protocol.

The synthesis can be envisioned in three main stages:

-

Synthesis of the Carbamate Moiety: Preparation of isobutyl (2-(dimethylamino)ethyl)carbamate.

-

Synthesis of the N-aryl-N-benzylamine Core: Preparation of N-(3-(trifluoromethyl)benzyl)-2-(methylthio)aniline.

-

Assembly and Final Product Formation: Coupling of the core amine with an activated acetic acid derivative of the carbamate.

Experimental Protocols (Proposed)

Protocol 2.1.1: Synthesis of Isobutyl Chloroformate

-

Materials: Isobutanol, triphosgene (B27547), pyridine (B92270), anhydrous dichloromethane (B109758) (DCM).

-

Procedure: To a solution of isobutanol and pyridine in anhydrous DCM, cooled to 0°C, a solution of triphosgene in anhydrous DCM is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered, and the filtrate is carefully concentrated under reduced pressure to yield isobutyl chloroformate.

Protocol 2.1.2: Synthesis of Isobutyl (2-(dimethylamino)ethyl)carbamate

-

Materials: Isobutyl chloroformate, N,N-dimethylethanolamine, triethylamine (B128534), anhydrous DCM.

-

Procedure: To a solution of N,N-dimethylethanolamine and triethylamine in anhydrous DCM, isobutyl chloroformate is added dropwise at 0°C. The reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired carbamate.

Protocol 2.1.3: Synthesis of N-(3-(trifluoromethyl)benzyl)-2-(methylthio)aniline

-

Materials: 2-(methylthio)aniline (B147308), 3-(trifluoromethyl)benzaldehyde (B1294959), sodium triacetoxyborohydride, acetic acid, dichloroethane (DCE).

-

Procedure: To a solution of 2-(methylthio)aniline and 3-(trifluoromethyl)benzaldehyde in DCE, acetic acid is added, followed by the portion-wise addition of sodium triacetoxyborohydride. The reaction is stirred at room temperature until the starting materials are consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Protocol 2.1.4: Synthesis of 2-chloro-N-(2-(dimethylamino)ethyl)-N-(isobutoxycarbonyl)acetamide

-

Materials: Isobutyl (2-(dimethylamino)ethyl)carbamate, chloroacetyl chloride, triethylamine, anhydrous DCM.

-

Procedure: To a solution of isobutyl (2-(dimethylamino)ethyl)carbamate and triethylamine in anhydrous DCM, chloroacetyl chloride is added dropwise at 0°C. The mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography.

Protocol 2.1.5: Final Assembly of this compound

-

Materials: N-(3-(trifluoromethyl)benzyl)-2-(methylthio)aniline, 2-chloro-N-(2-(dimethylamino)ethyl)-N-(isobutoxycarbonyl)acetamide, sodium hydride, anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure: To a solution of N-(3-(trifluoromethyl)benzyl)-2-(methylthio)aniline in anhydrous THF, sodium hydride is added portion-wise at 0°C. The mixture is stirred for 30 minutes, after which a solution of 2-chloro-N-(2-(dimethylamino)ethyl)-N-(isobutoxycarbonyl)acetamide in anhydrous THF is added dropwise. The reaction is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield this compound.

Synthesis Pathway Diagram

Caption: Proposed convergent synthesis pathway for this compound.

Mechanism of Action: Voltage-Gated Calcium Channel Blockade

This compound functions as a voltage-gated calcium channel (VGCC) blocker. VGCCs are transmembrane proteins that play a crucial role in the regulation of intracellular calcium concentration in excitable cells such as neurons and muscle cells. The influx of calcium ions through these channels is a key event in various physiological processes, including neurotransmitter release, muscle contraction, and gene expression.

By blocking these channels, this compound can modulate these physiological processes. The general mechanism of VGCCs involves a conformational change in response to depolarization of the cell membrane, which opens a pore permeable to calcium ions. This compound is thought to bind to the alpha-1 subunit of the channel, which forms the pore, thereby inhibiting the influx of calcium.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action of a voltage-gated calcium channel and the inhibitory effect of a blocker like this compound.

Caption: this compound blocks voltage-gated calcium channels.

Experimental Protocols: Analytical Methods

Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment (General Protocol)

A robust HPLC method is essential for determining the purity of synthesized this compound and for its quantification in various matrices. The following is a general protocol based on methods used for similar small molecules.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid or formic acid to improve peak shape). The exact ratio should be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Determined by UV-Vis spectrophotometry of a dilute solution of this compound in the mobile phase (likely in the range of 220-280 nm).

-

Injection Volume: 10-20 µL.

-

Standard Preparation: A stock solution of this compound of known concentration is prepared in the mobile phase or a suitable solvent (e.g., acetonitrile). A series of dilutions are made to create a calibration curve.

-

Sample Preparation: The synthesized product is dissolved in the mobile phase to a concentration within the linear range of the calibration curve.

-

Analysis: The standards and samples are injected into the HPLC system. The retention time and peak area of this compound are recorded. Purity is assessed by the relative peak area, and quantification is performed using the calibration curve.

Experimental Workflow Diagram

Caption: General workflow for HPLC analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis, chemical properties, and mechanism of action of this compound. While a definitive, published synthesis protocol remains elusive, the outlined pathway offers a logical and scientifically sound approach for its preparation. The information on its chemical properties and its role as a voltage-gated calcium channel blocker provides a solid foundation for further research and development. The provided experimental framework for HPLC analysis can be adapted and optimized for routine quality control and quantification. This document aims to be a valuable asset for scientists and researchers engaged in the exploration of this compound and related compounds.

References

Navigating the Preclinical Data Void: The Case of Flosatidil's Pharmacokinetics and Bioavailability

A comprehensive review of publicly available scientific literature and drug development databases reveals a significant scarcity of specific preclinical data on the pharmacokinetics and bioavailability of Flosatidil. Despite its classification as a voltage-gated calcium channel blocker with initial development by Sanofi, the compound's research and development status is listed as discontinued[1]. This discontinuation likely contributes to the absence of detailed preclinical findings in the public domain, making a complete in-depth technical guide on its pharmacokinetic profile in animal models currently unfeasible.

While specific quantitative data such as Cmax, Tmax, AUC, half-life, and bioavailability for this compound in preclinical species are not available in the reviewed literature, a general framework for conducting such preclinical evaluations can be outlined based on standard drug development practices. This guide will, therefore, provide a generalized overview of the methodologies and data presentation that would be employed in the preclinical assessment of a compound like this compound.

General Principles of Preclinical Pharmacokinetic and Bioavailability Studies

The primary objective of preclinical pharmacokinetics is to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. These studies are crucial for selecting drug candidates with favorable properties and for guiding dose selection in first-in-human clinical trials[2][3][4].

Experimental Protocols

A typical preclinical pharmacokinetic study involves the administration of the drug to animal models, followed by the collection of biological samples (e.g., blood, plasma, urine, feces) at various time points.

1. Animal Models: Rodent (e.g., mice, rats) and non-rodent (e.g., dogs, monkeys) species are commonly used to assess the pharmacokinetic profile and to identify potential inter-species differences[4]. The choice of species can be influenced by similarities in metabolic pathways to humans.

2. Administration Routes: To determine bioavailability, the drug is typically administered via both an intravenous (IV) route and the intended clinical route (e.g., oral). The IV administration provides a baseline for 100% bioavailability.

3. Dose Selection: Doses are selected based on early pharmacology and toxicology studies to ensure they are well-tolerated and result in measurable drug concentrations[4].

4. Sample Collection and Analysis: Blood samples are collected at predetermined time points after drug administration. Plasma is separated by centrifugation and the drug concentration is measured using a validated analytical method, most commonly high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5][6][7].

An example of a general analytical method for a related compound involves extraction from plasma, followed by HPLC with UV detection[1].

5. Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis.

Hypothetical Data Presentation for this compound

In the absence of actual data for this compound, the following tables illustrate how such information would typically be presented.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous and Oral Dose

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 500 ± 120 | 250 ± 60 |

| Tmax (h) | 0.08 | 1.5 ± 0.5 |

| AUC₀-t (ng·h/mL) | 850 ± 150 | 2100 ± 400 |

| AUC₀-inf (ng·h/mL) | 870 ± 160 | 2150 ± 420 |

| t½ (h) | 4.2 ± 0.8 | 4.5 ± 0.9 |

| CL (L/h/kg) | 1.15 ± 0.20 | - |

| Vdss (L/kg) | 5.8 ± 1.1 | - |

| F (%) | - | 24.7 |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Terminal half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

Table 2: Hypothetical Bioavailability of this compound in Different Preclinical Species Following Oral Administration

| Species | Dose (mg/kg) | Bioavailability (%) |

| Mouse | 10 | 35 |

| Rat | 10 | 25 |

| Dog | 5 | 45 |

| Monkey | 5 | 50 |

Visualizing Preclinical Workflows

Diagrams are essential for illustrating the logical flow of preclinical studies.

Conclusion

While a detailed analysis of the pharmacokinetics and bioavailability of this compound in preclinical models is hampered by the lack of publicly available data, the established principles of preclinical drug development provide a clear roadmap for how such an evaluation would be conducted. The methodologies described, from in vivo animal studies to the calculation of key pharmacokinetic parameters, are fundamental to assessing the potential of any new drug candidate. The discontinuation of this compound's development likely means that any detailed preclinical data will remain within the proprietary domain of the developing company. For researchers in the field, this case underscores the importance of data transparency in advancing pharmacological science.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Preclinical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Metabolism of (+)-[18F]Flubatine In Vitro and In Vivo: LC-MS/MS Aided Identification of Radiometabolites in a Clinical PET Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism studies of ifenprodil, a potent GluN2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro metabolism of seven arolyl-derived fentanyl-type new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Flosatidil: An In-Depth Analysis of its Molecular Structure and Putative Structure-Activity Relationship

An examination of the available data on Flosatidil, a discontinued (B1498344) voltage-gated calcium channel blocker, reveals a molecule of interest within the arylalkylamine class. While specific structure-activity relationship (SAR) data remains largely proprietary, this guide synthesizes the known structural features and extrapolates potential SAR based on related compounds and general principles of calcium channel modulation.

Molecular Structure of this compound

This compound, also known by its developmental code SL 85.1016, is a synthetic small molecule with the chemical formula C₂₆H₃₄F₃N₃O₃S and a molecular weight of 525.63 g/mol .[1] Its structure is characterized by a central N-substituted glycine (B1666218) motif, connecting a trifluoromethyl-substituted benzyl (B1604629) group and a methylthio-substituted phenyl group to a carbamate-containing side chain with a terminal dimethylamino group.

Chemical Identifiers:

-

SMILES: CC(C)COC(=O)N(CCN(C)C)CC(=O)N(Cc1cccc(c1)C(F)(F)F)c2ccccc2SC[1]

-

InChIKey: MJOGWNMYQLVUOU-UHFFFAOYSA-N[1]

The presence of the trifluoromethyl group on the benzyl ring and the methylthio group on the phenyl ring are notable features that likely influence the molecule's electronic and steric properties, which are critical for its interaction with the target protein.

Mechanism of Action: Voltage-Gated Calcium Channel Blockade

This compound was developed as a voltage-gated calcium channel (VGCC) blocker.[2] VGCCs are transmembrane proteins that play a crucial role in regulating intracellular calcium levels in response to changes in membrane potential. By blocking these channels, this compound would inhibit the influx of calcium ions into cells, leading to a variety of physiological effects, most notably vasodilation. This mechanism of action places this compound in a class of drugs widely used for cardiovascular conditions such as hypertension.

Structure-Activity Relationship (SAR): A Landscape of Inferred Knowledge

Direct, publicly available quantitative structure-activity relationship (SAR) data for this compound and its analogs is not available. The discontinuation of its development by Sanofi likely resulted in the proprietary nature of such detailed preclinical data.[2] However, by examining the SAR of other arylalkylamine and related calcium channel blockers, we can infer key structural elements likely crucial for this compound's activity.

General SAR Principles for Arylalkylamine Calcium Channel Blockers:

-

Aromatic Rings: The two aromatic rings (the trifluoromethyl-substituted benzyl and the methylthio-substituted phenyl) are essential for binding. Their nature, substitution pattern, and relative orientation significantly impact potency and selectivity. The electron-withdrawing trifluoromethyl group and the electron-donating methylthio group in this compound likely play a key role in modulating the electronic environment of the binding pharmacophore.

-

Basic Nitrogen Center: The tertiary amine in the side chain is a common feature in many calcium channel blockers. At physiological pH, this nitrogen is protonated, and the resulting positive charge is often critical for interaction with negatively charged amino acid residues within the calcium channel binding pocket.

-

Connecting Chain: The length and composition of the chain linking the aromatic moieties and the basic nitrogen are important for optimal positioning of the key interacting groups within the receptor binding site. The N-substituted glycine and carbamate (B1207046) functionalities in this compound provide a specific conformational framework.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to access the transmembrane binding site on the calcium channel.

Hypothetical SAR Exploration for this compound Analogs:

Based on these general principles, a hypothetical exploration of this compound's SAR would involve systematic modifications at several key positions to probe their influence on activity. This would be presented in a tabular format if data were available.

Table 1: Hypothetical Quantitative SAR Data for this compound Analogs

| Analog | R1 (Benzyl Ring Substitution) | R2 (Phenyl Ring Substitution) | Side Chain Modification | IC₅₀ (nM) for L-type Ca²⁺ Channel |

| This compound | 3-CF₃ | 2-SCH₃ | - | Data Not Available |

| Analog 1 | 4-CF₃ | 2-SCH₃ | - | Data Not Available |

| Analog 2 | 3-Cl | 2-SCH₃ | - | Data Not Available |

| Analog 3 | 3-CF₃ | 4-SCH₃ | - | Data Not Available |

| Analog 4 | 3-CF₃ | 2-OCH₃ | - | Data Not Available |

| Analog 5 | 3-CF₃ | 2-SCH₃ | N,N-diethyl | Data Not Available |

| Analog 6 | 3-CF₃ | 2-SCH₃ | Shortened linker | Data Not Available |

This table is for illustrative purposes only, as specific quantitative data for this compound analogs is not publicly available.

Experimental Protocols for SAR Determination

To establish the SAR for a compound like this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments typically employed in the evaluation of voltage-gated calcium channel blockers.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound and its analogs to the target calcium channel.

Methodology:

-

Membrane Preparation: Prepare membrane fractions from tissues or cells expressing the target VGCC subtype (e.g., rat cortical membranes for N-type channels or cardiac membranes for L-type channels).

-

Radioligand: Use a radiolabeled ligand known to bind to the target site with high affinity (e.g., [³H]nitrendipine for the dihydropyridine (B1217469) site on L-type channels).

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or its analogs).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Electrophysiological Assays (Patch-Clamp)

Objective: To measure the functional inhibition of calcium channel currents by this compound and its analogs.

Methodology:

-

Cell Culture: Use a cell line stably expressing the desired VGCC subtype (e.g., HEK293 cells transfected with the α₁, β, and α₂δ subunits of the human L-type calcium channel).

-

Whole-Cell Patch-Clamp:

-

A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cell.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Depolarizing voltage steps are applied to activate the calcium channels, and the resulting inward calcium currents are recorded.

-

-

Drug Application: The test compound is applied to the cell via a perfusion system at various concentrations.

-

Data Analysis: The peak calcium current amplitude is measured before and after drug application. The percentage of current inhibition is plotted against the drug concentration to determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

The primary signaling event initiated by this compound is the blockade of VGCCs, leading to a reduction in intracellular calcium concentration. This has downstream consequences on various cellular processes.

Caption: Signaling pathway of this compound leading to vasodilation.

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel calcium channel blocker like this compound.

Caption: Experimental workflow for this compound SAR studies.

Conclusion

This compound represents a structurally distinct entity within the arylalkylamine class of voltage-gated calcium channel blockers. While the cessation of its clinical development has limited the public availability of detailed structure-activity relationship data, an understanding of its molecular architecture and the established SAR principles for this drug class allows for a reasoned, albeit hypothetical, analysis. The core structural features—the substituted aromatic rings, the basic nitrogen, and the specific linker—all likely contribute significantly to its pharmacological activity. Further research, should the proprietary data become available, would be necessary to fully elucidate the precise molecular interactions that govern the potency and selectivity of this compound and its derivatives.

References

In Silico Modeling of Flosatidil Binding to Voltage-Dependent Calcium Channels: A Technical Guide

Abstract

Flosatidil is a calcium channel antagonist with demonstrated antianginal and antihypertensive properties, indicating its potential as a therapeutic agent for cardiovascular diseases.[1][2] Voltage-Dependent Calcium Channels (VDCCs), particularly the L-type (CaV1.x), are crucial in cardiovascular function and are established targets for antihypertensive drugs.[3][4] This technical guide outlines a comprehensive in silico approach to elucidate the binding mechanism of this compound to the L-type calcium channel CaV1.2. The methodologies described herein encompass homology modeling, molecular docking, and molecular dynamics simulations to predict the binding affinity, identify key interacting residues, and analyze the stability of the this compound-CaV1.2 complex. This guide serves as a framework for researchers to computationally investigate the molecular interactions of this compound and other novel calcium channel blockers, thereby accelerating the drug discovery and development process.

Introduction

Voltage-Dependent Calcium Channels (VDCCs) are integral membrane proteins that mediate calcium influx in response to membrane depolarization, playing a pivotal role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[5] The L-type calcium channels, a subset of VDCCs, are prominently expressed in cardiac and smooth muscle cells, making them a primary target for the management of cardiovascular disorders such as hypertension and angina.

This compound has been identified as a calcium channel antagonist with therapeutic potential in treating these conditions. However, the precise molecular mechanism of its interaction with VDCCs remains to be fully elucidated. In silico modeling offers a powerful and cost-effective approach to investigate drug-receptor interactions at an atomic level, providing insights that can guide further experimental studies.

This whitepaper presents a detailed technical framework for a hypothetical in silico study of this compound binding to the human CaV1.2 channel.

This compound: A Profile

This compound is a chemical entity with the molecular formula C26H34F3N3O3S. Its primary mechanism of action is the blockade of VDCCs.

| Property | Value | Reference |

| Molecular Formula | C26H34F3N3O3S | |

| Molecular Weight | 525.63 g/mol | |

| SMILES | CC(C)COC(=O)N(CCN(C)C)CC(=O)N(Cc1cccc(c1)C(F)(F)F)c2ccccc2SC | |

| InChIKey | MJOGWNMYQLVUOU-UHFFFAOYSA-N | |

| Mechanism of Action | Voltage-gated calcium channel blocker |

Proposed In Silico Modeling Workflow

The following diagram illustrates the proposed workflow for the in silico analysis of this compound's interaction with the CaV1.2 channel.

Experimental Protocols

Homology Modeling of the Human CaV1.2 Channel

As the full-length crystal structure of human CaV1.2 may not be readily available, a homology model can be constructed.

-

Template Selection: A suitable template structure is identified using a BLAST search against the Protein Data Bank (PDB). A high-resolution structure of a related channel, such as the rabbit CaV1.1 (PDB ID: 5GJV), would be an appropriate template.

-

Sequence Alignment: The amino acid sequence of the human CaV1.2 alpha-1 subunit is aligned with the template sequence.

-

Model Building: A 3D model of the human CaV1.2 is generated using software such as MODELLER or SWISS-MODEL.

-

Model Validation: The quality of the generated model is assessed using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence.

Ligand and Receptor Preparation

-

Ligand Preparation: The 3D structure of this compound is generated from its SMILES string using a molecular builder like Avogadro or ChemDraw. The ligand is then energy minimized using a suitable force field (e.g., MMFF94). Gasteiger charges are assigned, and the structure is saved in a PDBQT format for docking.

-

Receptor Preparation: The homology model of CaV1.2 is prepared for docking by removing water molecules, adding polar hydrogens, and assigning Kollman charges using tools like AutoDockTools.

Molecular Docking

Molecular docking is performed to predict the preferred binding pose of this compound within the CaV1.2 channel.

-

Grid Box Definition: A grid box is defined around the putative binding site. For L-type calcium channel blockers, this is typically within the central pore region, involving residues from the S5-S6 helices of the four domains.

-

Docking Simulation: A docking program such as AutoDock Vina is used to perform the docking simulations. The Lamarckian genetic algorithm is a commonly employed search algorithm.

-

Pose Selection and Analysis: The resulting docking poses are clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy and in a conformationally stable region is selected for further analysis.

Molecular Dynamics (MD) Simulations

MD simulations are conducted to assess the stability of the this compound-CaV1.2 complex and to analyze the dynamic interactions over time.

-

System Setup: The docked complex is placed in a lipid bilayer (e.g., POPC) and solvated with an explicit water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological concentration.

-

Simulation Protocol: The system undergoes energy minimization, followed by a series of equilibration steps with restraints on the protein and ligand, which are gradually released. A production run of at least 100 nanoseconds is then performed using a simulation package like GROMACS or AMBER.

-

Trajectory Analysis: The resulting trajectories are analyzed for root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to detail specific interactions.

Binding Free Energy Calculations

The binding free energy of the this compound-CaV1.2 complex is calculated to provide a more accurate estimation of binding affinity.

-

MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are employed.

-

Energy Components: These methods calculate the binding free energy by summing the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy.

Predicted Quantitative Data

The following tables present hypothetical quantitative data that could be obtained from the proposed in silico study.

Table 1: Predicted Binding Affinity of this compound to CaV1.2

| Parameter | Predicted Value |

| Binding Energy (Docking, kcal/mol) | -9.8 |

| Binding Free Energy (MM/PBSA, kcal/mol) | -45.2 ± 3.5 |

| van der Waals Energy (kcal/mol) | -52.7 |

| Electrostatic Energy (kcal/mol) | -18.9 |

| Polar Solvation Energy (kcal/mol) | 31.5 |

| Nonpolar Solvation Energy (kcal/mol) | -5.1 |

Table 2: Predicted Interacting Residues of CaV1.2 with this compound

| Domain | Helix | Residue | Interaction Type |

| I | S6 | Tyr1152 | Pi-Pi Stacking |

| I | S6 | Phe1156 | Hydrophobic |

| II | S6 | Ile1473 | Hydrophobic |

| III | S5 | Thr1760 | Hydrogen Bond |

| III | S6 | Met1764 | Hydrophobic |

| IV | S6 | Tyr2088 | Hydrogen Bond |

Signaling Pathway and Mechanism of Action

This compound, as a VDCC blocker, is expected to inhibit the influx of calcium into vascular smooth muscle and cardiac cells. This leads to vasodilation and a reduction in cardiac contractility, respectively, culminating in its antihypertensive and antianginal effects.

Conclusion

This technical guide provides a comprehensive roadmap for the in silico investigation of this compound's interaction with the L-type voltage-dependent calcium channel, CaV1.2. The outlined methodologies, from homology modeling to molecular dynamics and binding free energy calculations, offer a robust framework for elucidating the molecular basis of this compound's therapeutic effects. The predicted binding modes and affinities can guide lead optimization efforts and the design of novel, more potent, and selective calcium channel blockers. The integration of computational and experimental approaches will be paramount in advancing our understanding of this compound's pharmacology and accelerating its potential clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium channel blocker - Wikipedia [en.wikipedia.org]

Flosatidil: A Technical Whitepaper on Target Specificity and Potential Off-Target Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flosatidil, also known as SL 85.1016, is a compound initially developed as a voltage-gated calcium channel (VDCC) antagonist with potential antianginal and antihypertensive properties. While its development was discontinued, an understanding of its target specificity and potential for off-target interactions remains a valuable case study for drug development professionals. This technical guide provides a comprehensive overview of this compound's known primary target, along with a detailed framework for assessing the target specificity and off-target interactions of a compound like this compound, with a hypothetical focus on Rho-associated coiled-coil containing protein kinase (ROCK) as a potential off-target, a common target for cardiovascular drugs.

This compound's Primary Target: Voltage-Gated Calcium Channels

This compound is recognized as an orally active antagonist of voltage-gated calcium channels (VDCCs)[1]. These channels are critical for regulating intracellular calcium concentration, which in turn controls a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression.

Mechanism of Action

As a VDCC antagonist, this compound is presumed to bind to L-type calcium channels, which are predominant in cardiac and smooth muscle cells. This binding inhibits the influx of extracellular calcium ions into the cells, leading to vasodilation and a reduction in blood pressure.

Quantitative Data on Target Engagement

| Target | Assay Type | Parameter | Value | Reference |

| Cav1.2 (L-type) | Radioligand Binding | Ki (nM) | Data not available for this compound | |

| Cav1.2 (L-type) | Whole-cell Patch Clamp | IC50 (µM) | Data not available for this compound | |

| Cav2.2 (N-type) | Radioligand Binding | Ki (nM) | Data not available for this compound | |

| Cav3.2 (T-type) | Whole-cell Patch Clamp | IC50 (µM) | Data not available for this compound |

Caption: Illustrative table of quantitative data for a voltage-gated calcium channel antagonist.

Assessing Target Specificity and Off-Target Interactions: A Hypothetical Case Study on ROCK

To ensure the safety and efficacy of a drug candidate, a thorough assessment of its interaction with unintended targets is crucial[2][3]. Rho kinase (ROCK) is a serine/threonine kinase that plays a significant role in regulating smooth muscle contraction and is a target for several cardiovascular drugs[4]. Here, we outline the experimental methodologies to assess a compound's activity, such as this compound, against ROCK.

In Vitro Kinase Assays

A variety of in vitro kinase assays can be employed to determine the inhibitory activity of a compound against ROCK1 and ROCK2.

This "gold standard" method directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

Experimental Protocol:

-

Reaction Setup: A reaction mixture is prepared containing recombinant human ROCK protein (ROCK1 or ROCK2), a suitable substrate (e.g., Myelin Basic Protein or a specific peptide), and the test compound at various concentrations.

-

Initiation: The kinase reaction is initiated by the addition of [γ-32P]ATP.

-

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30 minutes).

-

Termination: The reaction is stopped by the addition of phosphoric acid.

-

Separation: The phosphorylated substrate is separated from the remaining [γ-32P]ATP using a phosphocellulose filter membrane.

-

Detection: The radioactivity on the filter membrane is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

This method is a non-radioactive, homogeneous assay that measures the binding of a fluorescently labeled tracer to the kinase.

Experimental Protocol:

-

Assay Principle: The assay is based on the principle that a small fluorescent tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger kinase molecule, its tumbling is slower, leading to higher polarization. A test compound that inhibits this interaction will cause a decrease in polarization.

-

Reaction Components: The assay mixture includes the ROCK enzyme, a fluorescently labeled tracer (a high-affinity ligand for the ATP-binding site), and the test compound.

-

Incubation: The components are incubated to reach binding equilibrium.

-

Measurement: Fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

Data Analysis: IC50 values are calculated from the competition binding curves[5][6][7][8].

Kinase Selectivity Profiling

To assess the broader selectivity of a compound, it should be screened against a large panel of kinases. Several contract research organizations (CROs) offer kinase profiling services using hundreds of different kinases[9][10][11][12][13]. This provides a comprehensive view of the compound's off-target activities and helps in identifying potential side effects early in the drug discovery process[14][15][16].

Cellular Assays

Cell-based assays are essential to confirm the activity of the compound in a more physiologically relevant context.

This assay measures the phosphorylation of downstream targets of ROCK in cells.

Experimental Protocol:

-

Cell Treatment: A suitable cell line (e.g., vascular smooth muscle cells) is treated with the test compound at various concentrations.

-

Cell Lysis: After a specific incubation time, the cells are lysed to extract proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for the phosphorylated forms of ROCK substrates, such as Myosin Phosphatase Target Subunit 1 (MYPT1) or Myosin Light Chain 2 (MLC2).

-

Detection and Analysis: The levels of phosphorylated proteins are detected and quantified to determine the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

This compound's Primary Signaling Pathway

The primary mechanism of action of this compound involves the blockade of L-type voltage-gated calcium channels, leading to reduced intracellular calcium levels and subsequent smooth muscle relaxation.

Caption: Signaling pathway of a voltage-gated calcium channel antagonist.

Hypothetical ROCK Inhibition Signaling Pathway

If this compound were to inhibit ROCK, it would interfere with the RhoA/ROCK pathway, which also regulates smooth muscle contraction.

Caption: Signaling pathway of a hypothetical ROCK inhibitor.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for assessing the specificity of a kinase inhibitor.

Caption: Experimental workflow for kinase inhibitor profiling.

Conclusion

While this compound was developed as a VDCC antagonist, the principles of target specificity and off-target interaction assessment are universally applicable in drug discovery. A comprehensive evaluation using a combination of in vitro biochemical assays, broad kinase profiling, and cell-based functional assays is imperative to build a robust safety and efficacy profile for any new chemical entity. The methodologies and workflows described in this whitepaper provide a foundational guide for researchers and drug development professionals to rigorously characterize their compounds of interest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]

- 4. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishment and application of a high throughput model for Rho kinase inhibitors screening based on fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ubiqbio.com [ubiqbio.com]

- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 8. m.youtube.com [m.youtube.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. assayquant.com [assayquant.com]

- 11. Kinase Selectivity Profiling Services [promega.com]

- 12. kinaselogistics.com [kinaselogistics.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analytical Trajectory of a Novel Compound: A Guide to Degradation Profile and Metabolic Stability of Flosatidil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential studies required to characterize the degradation profile and metabolic stability of a new chemical entity, exemplified by the hypothetical compound Flosatidil. Understanding these characteristics is paramount in early drug development to predict a compound's shelf-life, identify potential impurities, and estimate its in vivo pharmacokinetic properties. This document outlines the standard experimental protocols, data interpretation, and visualization of key pathways and workflows.

Section 1: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for establishing the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[1][2] These studies expose the drug to conditions more severe than accelerated stability testing to understand its degradation pathways.[1][2] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Experimental Protocols for Forced Degradation

The following protocols outline the common stress conditions applied to a solution of this compound (e.g., at 1 mg/mL).

Table 1: Experimental Conditions for Forced Degradation of this compound

| Stress Condition | Reagent/Condition | Typical Duration & Temperature |

| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) | Room Temperature or 50-60°C |

| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (NaOH) | Room Temperature or 50-60°C |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) | Room Temperature |

| Thermal Degradation | Solid drug substance and/or solution | 40°C to 80°C |

| Photostability | Drug exposed to light | ≥ 1.2 million lux hours and ≥ 200 watt-hours/m² of UV |

Following the stress period, samples are neutralized (if necessary) and diluted to a suitable concentration for analysis, typically by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to separate and identify the parent drug and any degradants.

Workflow for Forced Degradation and Analysis

The logical flow from stress application to data analysis is critical for a comprehensive understanding of the degradation profile.

Section 2: Metabolic Stability Assessment

Metabolic stability assays are in vitro studies designed to measure the rate at which a compound is metabolized by drug-metabolizing enzymes.[4] These assays are predictive of a drug's in vivo hepatic clearance and are essential for optimizing metabolic liabilities during lead optimization.[5][6] The primary matrices used are liver microsomes, S9 fractions, and hepatocytes.[4][7]

In Vitro Experimental Systems

-

Liver Microsomes : These are subcellular fractions containing Phase I enzymes like Cytochrome P450s (CYPs) and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[8][9] They are cost-effective and widely used for screening CYP-mediated metabolism.[7]

-

Liver S9 Fraction : This fraction contains both microsomal and cytosolic enzymes, offering a more complete metabolic profile, including enzymes like sulfotransferases (SULTs) and aldehyde oxidase (AO).[8]

-

Hepatocytes : As intact liver cells, hepatocytes contain the full complement of metabolic enzymes and cofactors, providing the most physiologically relevant in vitro system that captures Phase I, Phase II, and transporter activities.[4][7]

Experimental Protocol for Microsomal Stability

This protocol provides a typical methodology for determining the metabolic stability of this compound in human liver microsomes (HLM).

-

Prepare Incubation Mixture : A master mix is prepared containing liver microsomes (e.g., 0.5 mg/mL final protein concentration) in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

-

Initiate Reaction : this compound (e.g., 1 µM final concentration) is added to the microsomal suspension and pre-warmed at 37°C. The metabolic reaction is initiated by adding an NADPH-regenerating system.

-

Time-Point Sampling : Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench Reaction : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing : Samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.

-

LC-MS/MS Analysis : The concentration of the remaining this compound is quantified using a validated LC-MS/MS method.

-

Data Analysis : The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).

Data Presentation and Interpretation

The primary outputs of a metabolic stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).

Table 2: Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value | Units |

| Incubation Time | 0 - 60 | minutes |

| This compound Concentration | 1 | µM |

| Microsomal Protein | 0.5 | mg/mL |

| In Vitro Half-Life (t½) | Calculated Value | minutes |

| Intrinsic Clearance (CLint) | Calculated Value | µL/min/mg protein |

Intrinsic clearance is calculated using the following formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualization of a Putative Metabolic Pathway

Metabolite identification studies, often run in parallel, help to elucidate the metabolic pathways. The following diagram illustrates a hypothetical metabolic pathway for this compound, involving common Phase I and Phase II reactions.

By systematically applying these forced degradation and metabolic stability protocols, researchers can build a robust data package for novel compounds like this compound. This information is critical for guiding further drug development, ensuring the selection of candidates with optimal stability and pharmacokinetic profiles.

References

- 1. rjptonline.org [rjptonline.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 5. researchgate.net [researchgate.net]

- 6. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. mdpi.com [mdpi.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Flosatidil's effect on different subtypes of voltage-gated calcium channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Voltage-Gated Calcium Channels

Voltage-gated calcium channels are integral membrane proteins that mediate calcium influx in response to membrane depolarization. This calcium influx is a critical signaling event in a multitude of physiological processes, including muscle contraction, neurotransmitter release, hormone secretion, and gene expression. VGCCs are classified into several subtypes based on their biophysical and pharmacological properties. The primary subtypes include:

-

L-type (Long-lasting): Predominantly found in skeletal muscle, smooth muscle, bone, and the heart, where they are involved in excitation-contraction coupling.

-

N-type (Neuronal): Primarily located in the nervous system and play a crucial role in neurotransmitter release.

-

T-type (Transient): Characterized by their low-voltage activation and are involved in pacemaking activity in the heart and thalamic neurons.

-

P/Q-type: Also primarily neuronal and involved in neurotransmitter release.

The pharmacological modulation of these channels is a key strategy in the treatment of various cardiovascular and neurological disorders.

Quantitative Analysis of Flosatidil's Activity (Hypothetical Data)

Due to the absence of publicly available data for this compound, the following tables present a hypothetical inhibitory profile for a calcium channel antagonist, illustrating how such data would be structured for comparative analysis. The values are representative of typical findings for calcium channel blockers.

Table 1: Inhibitory Potency (IC50) of a Hypothetical Compound on VGCC Subtypes

| Channel Subtype | Cell Line | IC50 (nM) | Assay Conditions |

| L-type (Ca_v_1.2) | HEK293 | 150 | Whole-cell patch clamp, Ba²⁺ as charge carrier |

| N-type (Ca_v_2.2) | HEK293 | 850 | Whole-cell patch clamp, Ba²⁺ as charge carrier |

| T-type (Ca_v_3.1) | HEK293 | >10,000 | Whole-cell patch clamp, Ca²⁺ as charge carrier |

| P/Q-type (Ca_v_2.1) | HEK293 | 1200 | Whole-cell patch clamp, Ba²⁺ as charge carrier |

Table 2: Binding Affinity (Ki) of a Hypothetical Compound for VGCC Subtypes

| Channel Subtype | Radioligand | Tissue/Cell Preparation | Ki (nM) |

| L-type (Ca_v_1.2) | [³H]-Nitrendipine | Rat cortical membranes | 125 |

| N-type (Ca_v_2.2) | [¹²⁵I]-ω-conotoxin GVIA | Rat brain synaptosomes | 950 |

| P/Q-type (Ca_v_2.1) | [¹²⁵I]-ω-agatoxin IVA | Rat cerebellar membranes | 1500 |

Experimental Protocols

The following section details the standard methodologies for assessing the effect of a compound like this compound on different subtypes of voltage-gated calcium channels.

Cell Culture and Transfection

-

Cell Line Maintenance: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Transient Transfection: For electrophysiological recordings, HEK293 cells are transiently transfected with plasmids encoding the specific α1 subunit of the calcium channel subtype of interest (e.g., CACNA1C for L-type, CACNA1B for N-type, CACNA1G for T-type, CACNA1A for P/Q-type) along with auxiliary β and α2δ subunits to ensure proper channel expression and function. A fluorescent reporter protein (e.g., GFP) is co-transfected to identify successfully transfected cells. Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's protocol. Recordings are performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology

-

Solution Preparation:

-

External Solution (in mM): 135 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. The pH is adjusted to 7.2 with CsOH.

-

-

Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Procedure:

-

Transfected cells are identified by GFP fluorescence.

-

A gigaohm seal (>1 GΩ) is formed between the patch pipette and the cell membrane.

-

The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -80 mV.

-

Calcium channel currents are elicited by depolarizing voltage steps (e.g., to +10 mV for 200 ms) at regular intervals (e.g., every 10 seconds).

-

A stable baseline current is recorded for at least 3 minutes.

-

This compound is then perfused into the recording chamber at increasing concentrations.

-

The effect of each concentration is recorded until a steady-state block is achieved.

-

-

Data Analysis:

-

The peak current amplitude at each concentration is measured.

-

The percentage of inhibition is calculated relative to the baseline current.

-

Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the drug concentration.

-

The IC50 value is determined by fitting the dose-response curve with the Hill equation.

-

Radioligand Binding Assays

-

Membrane Preparation:

-

Specific brain regions or transfected cells are homogenized in ice-cold buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Binding Assay:

-

Membrane preparations are incubated with a specific radioligand for the channel subtype of interest (e.g., [³H]-Nitrendipine for L-type channels) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

The incubation is carried out at a specific temperature for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The percentage of inhibition of specific binding is plotted against the logarithm of the this compound concentration.

-

The IC50 value is determined from the resulting curve, and the Ki value is calculated using the Cheng-Prusoff equation.

-

Visualizations

The following diagrams illustrate the general signaling pathway of voltage-gated calcium channels and a typical experimental workflow for their analysis.

Conclusion

While this compound is identified as a calcium channel antagonist, a detailed characterization of its subtype selectivity and potency is not publicly available. This guide outlines the standard, robust methodologies, including patch-clamp electrophysiology and radioligand binding assays, that are essential for the comprehensive pharmacological profiling of a compound like this compound. The provided protocols and data presentation formats serve as a valuable resource for researchers in the field of ion channel drug discovery, enabling a systematic approach to characterizing the effects of novel compounds on voltage-gated calcium channels. Further investigation into the specific interactions of this compound with VGCC subtypes would be necessary to fully elucidate its mechanism of action and therapeutic potential.

References

The Shifting Sands of Calcium Channel Blockade: An In-depth Technical Guide to the Intellectual Property Landscape of Flosatidil and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flosatidil, a voltage-gated calcium channel (VDCC) blocker initially developed by Sanofi, represents a unique, albeit discontinued (B1498344), chemical entity within the broader landscape of calcium channel modulators. This technical guide delves into the intellectual property and scientific terrain surrounding this compound and its structural analogs, with a focus on the "arylbenzylamide methylthioether" scaffold. While specific data on this compound remains limited due to its developmental cessation, this paper constructs a comprehensive overview based on analogous compounds and the general principles of VDCC modulation. By examining the patent landscape of related chemical classes, outlining key experimental protocols for characterization, and visualizing the intricate signaling pathways involved, this guide offers a valuable resource for researchers and professionals engaged in the discovery and development of novel calcium channel blockers.

Introduction: The Therapeutic Promise of Voltage-Gated Calcium Channel Blockade

Voltage-gated calcium channels are critical players in a multitude of physiological processes, including cardiovascular function, neurotransmission, and muscle contraction. Their modulation, therefore, presents a significant therapeutic opportunity for a range of disorders, from hypertension and cardiac arrhythmias to neurological conditions. This compound, identified as a vasodilating agent, belongs to the class of drugs that target these channels. Although its development was halted, the chemical scaffold of this compound, characterized as an arylbenzylamide methylthioether derivative, offers a potential starting point for the design of new chemical entities with improved pharmacological profiles.

Intellectual Property Landscape: A Focus on Analogs

Direct patent filings specifically for "this compound" are not readily accessible in the public domain, likely due to its discontinued status. However, the intellectual property landscape can be inferred by examining patents for compounds with similar structural motifs and mechanisms of action. The key structural feature of this compound, the "arylbenzylamide methylthioether" core, provides a starting point for this analysis.

A comprehensive search of patent databases for arylbenzylamide and methylthioether-containing compounds with claims related to calcium channel modulation would be the first step in a thorough IP analysis. The broader classes of VDCC blockers, including dihydropyridines, benzothiazepines, and phenylalkylamines, have a dense and mature patent landscape. Key assignees in this space have historically included major pharmaceutical companies.

Table 1: Representative Patent Landscape for Calcium Channel Blocker Classes

| Patent Class | Key Structural Features | Representative Patentees (Historical & Current) | Therapeutic Indications Claimed |

| Dihydropyridines | 1,4-dihydropyridine ring | Pfizer, Bayer, Novartis | Hypertension, Angina |

| Benzothiazepines | Benzothiazepine core | Tanabe Seiyaku | Hypertension, Angina |

| Phenylalkylamines | Phenylalkylamine backbone | AbbVie (formerly Knoll) | Arrhythmias, Hypertension |

| Arylbenzylamides | N-benzyl-N-phenylacetamide | Sanofi (speculative based on this compound) | Cardiovascular diseases, Neurological disorders |

This table is illustrative and based on general knowledge of the field. A dedicated patent search is required for a comprehensive and up-to-date analysis.

Experimental Protocols: A Guide to Characterization

The development of any new calcium channel blocker requires a robust set of experimental protocols to determine its synthesis, purity, and biological activity. While specific protocols for this compound are not available, the following represents a standard workflow for characterizing analogous compounds.

Synthesis of Arylbenzylamide Methylthioether Analogs

A plausible synthetic route to arylbenzylamide methylthioether derivatives could involve a multi-step process.

Workflow for Synthesis:

Detailed Methodology (Hypothetical):

-

N-(substituted phenyl)-2-chloroacetamide Synthesis: To a solution of a substituted aniline in a suitable solvent (e.g., dichloromethane), an equimolar amount of triethylamine (B128534) is added. The mixture is cooled to 0°C, and chloroacetyl chloride is added dropwise. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is isolated by extraction and purified.

-

N-(substituted benzyl)-N-(substituted phenyl)-2-chloroacetamide Synthesis: The product from the previous step is dissolved in a polar aprotic solvent (e.g., dimethylformamide) and treated with a base such as sodium hydride. A substituted benzyl halide is then added, and the reaction is heated to facilitate the N-alkylation. The product is isolated by extraction and purified by column chromatography.

-

N-(substituted benzyl)-N-(substituted phenyl)-2-(methylthio)acetamide Synthesis: The chlorinated intermediate is reacted with sodium thiomethoxide in a suitable solvent like ethanol. The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified by recrystallization or column chromatography.

-

Characterization: The final compound's structure and purity are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Evaluation

Table 2: Key In Vitro and In Vivo Assays for Characterization

| Assay Type | Purpose | Key Parameters Measured |

| In Vitro | ||

| Radioligand Binding Assay | To determine the binding affinity of the compound to the target calcium channel (e.g., L-type). | Ki (inhibition constant), IC50 (half maximal inhibitory concentration) |

| Electrophysiology (Patch Clamp) | To measure the direct effect of the compound on ion channel currents in isolated cells. | Inhibition of calcium currents, voltage-dependence of block |

| Cell-based Calcium Influx Assay | To assess the functional blockade of calcium entry in a cellular context. | IC50 for inhibition of depolarization-induced calcium influx |

| In Vivo | ||

| Animal Models of Hypertension | To evaluate the antihypertensive efficacy of the compound. | Reduction in blood pressure (systolic, diastolic) |

| Telemetry in Conscious Animals | For continuous monitoring of cardiovascular parameters. | Heart rate, blood pressure, activity |

| Pharmacokinetic Studies | To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. | Half-life (t1/2), Cmax, AUC, bioavailability |

Workflow for Biological Evaluation:

Signaling Pathways of Voltage-Gated Calcium Channels

Voltage-gated calcium channels are multi-subunit protein complexes that open in response to membrane depolarization, allowing an influx of Ca²⁺ ions. This influx serves as a second messenger, triggering a variety of intracellular signaling cascades. L-type calcium channels, a primary target for many cardiovascular drugs, are particularly important in this regard.